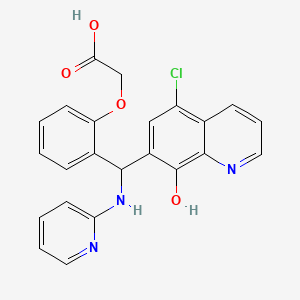

Mcl1-IN-1

Beschreibung

Eigenschaften

IUPAC Name |

2-[2-[(5-chloro-8-hydroxyquinolin-7-yl)-(pyridin-2-ylamino)methyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O4/c24-17-12-16(23(30)22-14(17)7-5-11-26-22)21(27-19-9-3-4-10-25-19)15-6-1-2-8-18(15)31-13-20(28)29/h1-12,21,30H,13H2,(H,25,27)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEDTSNKTYMQLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC4=CC=CC=N4)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Mcl-1 Inhibitors in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a common feature in a variety of human cancers, contributing to tumor initiation, progression, and resistance to conventional therapies. Mcl-1 exerts its anti-apoptotic function by sequestering pro-apoptotic proteins, primarily Bak and to some extent Bax, thereby preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. Small molecule inhibitors of Mcl-1 have emerged as a promising therapeutic strategy to counteract this survival mechanism. This guide details the mechanism of action of Mcl-1 inhibitors, focusing on how they disrupt the Mcl-1-mediated blockade of apoptosis, and provides an overview of the experimental protocols used to characterize their activity. While this guide focuses on the general mechanism of Mcl-1 inhibitors, specific quantitative data for well-characterized inhibitors are provided as illustrative examples due to the lack of specific information for a compound termed "Mcl1-IN-1" in the scientific literature.

The Core Mechanism: Restoring the Apoptotic Pathway

The primary mechanism of action for Mcl-1 inhibitors is the competitive disruption of the protein-protein interaction between Mcl-1 and pro-apoptotic effector proteins.[1]

-

Mcl-1 Sequestration of Pro-Apoptotic Proteins: In cancer cells overexpressing Mcl-1, the protein binds to and sequesters pro-apoptotic proteins like Bak and Bax.[1][2] This prevents their activation and oligomerization, which are essential steps for the formation of pores in the mitochondrial outer membrane.[3][4]

-

Competitive Inhibition by Mcl-1 Inhibitors: Mcl-1 inhibitors are designed to mimic the BH3 domain of pro-apoptotic proteins.[2] They bind with high affinity to the hydrophobic groove on the Mcl-1 protein, the same site that binds Bak and Bax.[1]

-

Release and Activation of Bak/Bax: By occupying this binding groove, Mcl-1 inhibitors displace Bak and Bax, leading to their release.[5] The freed Bak and Bax can then undergo conformational changes, oligomerize, and form pores in the mitochondrial outer membrane.[3][4]

-

Initiation of the Caspase Cascade: The formation of these pores leads to MOMP, resulting in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[5][6] Cytoplasmic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the execution of the apoptotic program.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of Mcl-1 inhibitor-induced apoptosis and a general workflow for characterizing these inhibitors.

Caption: Mcl-1 inhibitor-induced apoptotic signaling pathway.

Caption: Experimental workflow for characterizing Mcl-1 inhibitors.

Quantitative Data of Representative Mcl-1 Inhibitors

The following table summarizes key quantitative data for several well-characterized Mcl-1 inhibitors. This data is provided to illustrate the potency and cellular activity of this class of compounds.

| Compound | Binding Affinity (Ki) | Cell Viability (IC50) | Cell Line | Assay Type | Reference |

| A-1210477 | 0.454 nM | - | - | Biochemical | [8] |

| - | <100 nM (in Mcl-1 dependent lines) | H929, H2110, H23 | Cellular | [8] | |

| S63845 | - | <100 nM | Various hematological cell lines | Cellular | [8] |

| MIM1 | 4.78 µM | >10 µM | Leukemia cells | Biochemical/Cellular | [9] |

| Compound 23 | 310 nM | Dose-dependent activity | Mcl-1 dependent cell lines | Biochemical/Cellular | [9] |

| Compound 6 | 10 nM | - | - | Biochemical (ELISA) | [9] |

| Gilead Compound | 0.048 nM | 6 nM | SK-BR-3 | Biochemical (AlphaLISA)/Cellular | [10] |

Detailed Experimental Protocols

Competitive Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the ability of a test compound to displace a fluorescently labeled BH3 peptide from Mcl-1.

Materials:

-

Recombinant full-length Mcl-1 protein fused to a tag (e.g., MBP).

-

Fluorescently labeled BH3 peptide (e.g., FITC-labeled Bak BH3 peptide).

-

Terbium (Tb)-conjugated antibody against the protein tag.

-

Assay buffer (e.g., phosphate buffer with detergent and reducing agent).

-

Test compound (e.g., this compound).

-

384-well microplates.

Procedure:

-

Prepare a solution containing recombinant Mcl-1 protein, FITC-labeled Bak BH3 peptide, and Tb-conjugated anti-MBP antibody in the assay buffer.

-

Dispense the mixture into the wells of a 384-well plate.

-

Add serial dilutions of the test compound to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 3 hours) to allow the binding reaction to reach equilibrium.

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

-

The decrease in the FRET signal is proportional to the displacement of the fluorescent peptide by the test compound.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the FRET signal. The Ki can be subsequently calculated from the IC50 value.[11]

Caspase-3/7 Activation Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in apoptosis.

Materials:

-

Cancer cell line of interest.

-

Cell culture medium and supplements.

-

Test compound (e.g., this compound).

-

Caspase-Glo® 3/7 Reagent.

-

White-walled 96-well plates.

-

Luminometer.

Procedure:

-

Seed cells in a white-walled 96-well plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 3-24 hours).

-

Equilibrate the plate to room temperature.

-

Add Caspase-Glo® 3/7 Reagent to each well, mixing gently.

-

Incubate the plate at room temperature in the dark for 30 minutes to 1 hour.

-

Measure the luminescence using a luminometer.

-

The luminescent signal is proportional to the amount of active caspase-3/7.[11]

Cytochrome c Release Assay (Western Blotting)

This method detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of MOMP.

Materials:

-

Cancer cell line of interest.

-

Cell culture medium and supplements.

-

Test compound (e.g., this compound).

-

PBS (ice-cold).

-

Cytosol Extraction Buffer.

-

Mitochondrial Extraction Buffer.

-

Dounce homogenizer.

-

Centrifuge.

-

SDS-PAGE gels, transfer apparatus, and blotting membranes.

-

Primary antibody against cytochrome c.

-

Secondary antibody (HRP-conjugated).

-

Chemiluminescent substrate.

Procedure:

-

Treat cells with the test compound to induce apoptosis. Include an untreated control.

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Resuspend the cell pellet in Cytosol Extraction Buffer and incubate on ice.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed to pellet nuclei and intact cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria.

-

The resulting supernatant is the cytosolic fraction.

-

Resuspend the mitochondrial pellet in Mitochondrial Extraction Buffer.

-

Determine the protein concentration of both cytosolic and mitochondrial fractions.

-

Separate the proteins from both fractions by SDS-PAGE.

-

Transfer the proteins to a blotting membrane.

-

Probe the membrane with an anti-cytochrome c antibody.

-

Detect the signal using a chemiluminescent substrate. An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates apoptosis.[7]

Conclusion

Mcl-1 inhibitors represent a targeted therapeutic approach that restores the natural process of apoptosis in cancer cells. By competitively binding to Mcl-1, these inhibitors liberate pro-apoptotic proteins Bak and Bax, triggering the mitochondrial pathway of apoptosis. The in-depth understanding of this mechanism, facilitated by the experimental protocols outlined in this guide, is crucial for the continued development and optimization of this promising class of anti-cancer agents. The provided data on representative Mcl-1 inhibitors highlights the potential for achieving high potency and cellular efficacy. Further research into novel inhibitors and their specific interactions will continue to refine our ability to therapeutically target Mcl-1 in a range of malignancies.

References

- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. probiologists.com [probiologists.com]

- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]

- 5. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. molbiolcell.org [molbiolcell.org]

- 7. Cytochrome c Release Assay Kit. Apoptosis assay. (ab65311) | Abcam [abcam.com]

- 8. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. | BioWorld [bioworld.com]

- 11. Structure of a Myeloid cell leukemia-1 (Mcl-1) inhibitor bound to drug site 3 of human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]

Mcl1-IN-1: A Selective Mcl-1 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family of apoptosis regulators. Its overexpression is a common feature in a wide range of human cancers, contributing to tumor initiation, progression, and resistance to conventional therapies. Mcl-1 exerts its anti-apoptotic function by sequestering pro-apoptotic proteins, such as Bak and Bim, thereby preventing the induction of the intrinsic apoptotic pathway. The pivotal role of Mcl-1 in cancer cell survival has made it a highly attractive target for the development of novel anticancer therapeutics. Mcl1-IN-1 is a small molecule inhibitor designed to selectively target Mcl-1, offering a promising strategy to overcome Mcl-1-mediated resistance and induce apoptosis in cancer cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways.

Data Presentation

The following tables summarize the quantitative data for this compound and other relevant Mcl-1 inhibitors for comparative analysis.

Table 1: In Vitro Inhibitory Activity of Mcl-1 Inhibitors

| Compound | Assay Type | Target | IC50 (µM) | Ki (nM) | Cell Line(s) | Reference |

| This compound | Not Specified | Mcl-1 | 2.4 | - | Not Specified | Commercial Supplier Data |

| A-1210477 | TR-FRET | Mcl-1 | 0.0262 | 0.454 | Various | [1] |

| S63845 | Not Specified | Mcl-1 | 0.023 - 0.078 | 0.19 | SCLC cell lines | [2] |

| AMG 176 | TR-FRET | Mcl-1 | 0.00031 (no HS) | 0.051 (no HS) | OPM-2 | [3] |

| Maritoclax | Not Specified | Mcl-1/Bim Interaction | 10.1 | - | Not Specified | [4] |

| VU661013 | TR-FRET | Mcl-1 | - | 0.097 | Not Specified | [4] |

HS: Human Serum

Table 2: Cellular Activity of Mcl-1 Inhibitors

| Compound | Assay Type | IC50 / GI50 (µM) | Cell Line | Reference |

| AMG 176 | CellTiter-Glo | 0.011538 (no HS) | OPM-2 | [3] |

| AMG 176 | CellTiter-Glo | 0.12615 (5% HS) | OPM-2 | [3] |

| S63845 | Cell Viability | Not Specified | Eµ-Myc lymphoma cells | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of Mcl-1 inhibitors like this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This assay is used to determine the binding affinity of an inhibitor to Mcl-1 by measuring the displacement of a fluorescently labeled ligand.

Materials:

-

Recombinant human Mcl-1 protein (e.g., His-tagged)

-

Fluorescently labeled BH3 peptide (e.g., FITC-Bim)

-

Terbium-conjugated anti-His antibody (Donor fluorophore)

-

This compound or other test compounds

-

Assay Buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween-20)

-

384-well low-volume black plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in Assay Buffer to the desired final concentrations.

-

In a 384-well plate, add the test compound dilutions.

-

Add a pre-mixed solution of recombinant Mcl-1 protein and Terbium-conjugated anti-His antibody to each well.

-

Add the fluorescently labeled BH3 peptide to all wells.

-

Incubate the plate at room temperature for 2-4 hours, protected from light.

-

Measure the TR-FRET signal on a compatible plate reader, with excitation at ~340 nm and emission at ~620 nm (Terbium) and ~520 nm (FITC).

-

The ratio of the acceptor (FITC) to donor (Terbium) fluorescence is calculated. A decrease in this ratio indicates displacement of the fluorescent peptide by the inhibitor.

-

IC50 values are determined by plotting the FRET ratio against the inhibitor concentration and fitting the data to a four-parameter logistic equation. Ki values can then be calculated using the Cheng-Prusoff equation.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound or other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the inhibitor concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound or other test compounds

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound at various concentrations for the desired time.

-

Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the inhibitor.

Mandatory Visualization

Mcl-1 Signaling Pathway in Apoptosis

The following diagram illustrates the central role of Mcl-1 in the intrinsic apoptosis pathway and how its inhibition by this compound can lead to programmed cell death.

Caption: Mcl-1's role in apoptosis and its inhibition by this compound.

Experimental Workflow for Mcl-1 Inhibitor Characterization

This diagram outlines a typical experimental workflow for the preclinical evaluation of a selective Mcl-1 inhibitor.

Caption: Workflow for characterizing a selective Mcl-1 inhibitor.

Conclusion

This compound represents a valuable tool for researchers studying the role of Mcl-1 in cancer and a potential starting point for the development of novel therapeutics. Its ability to selectively inhibit Mcl-1 and induce apoptosis in Mcl-1-dependent cancer cells underscores the promise of this therapeutic strategy. The data and protocols presented in this guide are intended to facilitate further research and development in this critical area of oncology. As our understanding of the complex regulation of apoptosis continues to grow, selective inhibitors like this compound will be instrumental in translating this knowledge into effective cancer treatments.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Mcl-1 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its primary function is to promote cell survival by inhibiting the intrinsic pathway of apoptosis.[1][2] Mcl-1 sequesters pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[3] Due to its frequent overexpression in various human cancers and its role in therapeutic resistance, Mcl-1 has emerged as a high-priority target for drug development.[4] This guide provides a comprehensive overview of the Mcl-1 signaling pathway, its regulation, and key experimental methodologies for its investigation.

The Core Mcl-1 Signaling Pathway

The central role of Mcl-1 is to maintain mitochondrial integrity and prevent the activation of the apoptotic cascade. It achieves this by binding to and neutralizing pro-apoptotic effector proteins, primarily Bak and, to a lesser extent, Bax.[3][5] Mcl-1 also sequesters BH3-only proteins such as Bim, Puma, and Noxa, which act as upstream sensors of cellular stress and can directly activate Bax and Bak or inhibit anti-apoptotic Bcl-2 family members.[6] The binding of these pro-apoptotic proteins occurs within a hydrophobic groove on the surface of Mcl-1.[3]

The regulation of Mcl-1 activity is a complex process involving transcriptional, post-transcriptional, and post-translational modifications, allowing for rapid responses to various cellular signals.

Transcriptional Regulation

The transcription of the MCL1 gene is activated by a variety of signaling pathways in response to growth factors, cytokines, and stress signals. Key pathways include:

-

PI3K/Akt Pathway: This pro-survival pathway promotes the transcription of MCL1.[2]

-

MAPK/ERK Pathway: Activation of this pathway can also lead to increased MCL1 expression.

-

JAK/STAT Pathway: Cytokines often signal through this pathway to upregulate MCL1 transcription.

Post-Translational Regulation

Mcl-1 protein levels are tightly controlled by post-translational modifications, primarily phosphorylation and ubiquitination, which dictate its stability and function. A key feature of Mcl-1 is its rapid turnover, with a half-life of approximately 30 minutes to 3 hours in most cell types, which is attributed to its PEST (proline, glutamic acid, serine, and threonine-rich) domains that target it for proteasomal degradation.[1][2]

-

Phosphorylation: Phosphorylation of Mcl-1 can have dual effects. Phosphorylation at certain residues, such as Threonine 163 by ERK, can stabilize the protein and enhance its anti-apoptotic function.[2] Conversely, phosphorylation at other sites can prime Mcl-1 for ubiquitination and subsequent degradation.

-

Ubiquitination: Several E3 ubiquitin ligases, including Mule/ARF-BP1, Fbw7, and β-TrCP, target Mcl-1 for polyubiquitination and proteasomal degradation. This process is counteracted by deubiquitinating enzymes (DUBs), such as USP9X, which remove ubiquitin chains and stabilize Mcl-1.

The intricate regulation of Mcl-1 is depicted in the following signaling pathway diagram:

Caption: The Mcl-1 signaling pathway, illustrating its regulation and anti-apoptotic function.

Quantitative Data

A precise understanding of the molecular interactions within the Mcl-1 pathway is crucial for drug development. The following tables summarize key quantitative data regarding Mcl-1's binding affinities and the potency of selected inhibitors.

Table 1: Mcl-1 Binding Affinities for Pro-Apoptotic Proteins

| Pro-Apoptotic Protein | Binding Affinity (Kd/IC50) | Method |

| p53 TAD | ~10-20 µM (Kd) | Isothermal Titration Calorimetry |

| Bak BH3 peptide | 1.8 µM (IC50) | Fluorescence Polarization Assay[5] |

| F-BAK | 113.1 ± 3.4 nM (IC50) | Competitive Fluorescent Polarization Assay[7] |

Table 2: Potency of Selected Mcl-1 Inhibitors (BH3 Mimetics)

| Inhibitor | Binding Affinity (Ki) |

| A-1210477 | 0.454 nM[3] |

| Unnamed Compound | 30 nM (Kd)[8] |

Experimental Protocols

Investigating the Mcl-1 signaling pathway requires a variety of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect Mcl-1/Bak Interaction

This protocol is designed to determine the in-cell interaction between Mcl-1 and its binding partner, Bak.

Materials:

-

Cell Lysis Buffer (e.g., RIPA or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)

-

Anti-Mcl-1 Antibody (for immunoprecipitation)

-

Anti-Bak Antibody (for Western blot detection)

-

Protein A/G magnetic beads or agarose resin

-

Wash Buffer (e.g., cell lysis buffer with lower detergent concentration)

-

Elution Buffer (e.g., 2x Laemmli sample buffer or glycine-HCl pH 2.5)

-

Appropriate secondary antibodies for Western blotting

Procedure:

-

Cell Lysis:

-

Culture and treat cells as required.

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Pre-clearing (Optional but Recommended):

-

Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the anti-Mcl-1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer.

-

-

Elution:

-

Resuspend the beads in elution buffer.

-

Boil the samples in Laemmli buffer for 5-10 minutes to elute and denature the proteins.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with the anti-Bak antibody to detect the co-immunoprecipitated protein.

-

Caption: A typical workflow for co-immunoprecipitation of Mcl-1 and Bak.

In Vivo Ubiquitination Assay

This protocol is used to assess the ubiquitination status of Mcl-1 within cells.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Plasmids encoding HA-tagged Ubiquitin and FLAG-tagged Mcl-1

-

Transfection reagent (e.g., Lipofectamine)

-

Proteasome inhibitor (e.g., MG132)

-

Cell Lysis Buffer (as in Co-IP protocol)

-

Anti-FLAG antibody or beads for immunoprecipitation

-

Anti-HA antibody for Western blot detection

-

Wash and Elution buffers

Procedure:

-

Transfection:

-

Co-transfect cells with plasmids encoding HA-Ubiquitin and FLAG-Mcl-1.

-

-

Cell Treatment:

-

24-48 hours post-transfection, treat cells with a proteasome inhibitor (e.g., 10-20 µM MG132) for 4-6 hours to allow ubiquitinated proteins to accumulate.

-

-

Cell Lysis:

-

Lyse the cells as described in the Co-IP protocol.

-

-

Immunoprecipitation:

-

Immunoprecipitate FLAG-Mcl-1 from the cell lysates using an anti-FLAG antibody and Protein A/G beads.

-

-

Washing and Elution:

-

Wash the beads extensively and elute the immunoprecipitated proteins.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Probe the membrane with an anti-HA antibody to detect the presence of polyubiquitinated Mcl-1, which will appear as a high-molecular-weight smear.

-

Western Blotting for Mcl-1

This is a standard protocol for detecting Mcl-1 protein levels in cell lysates.

Materials:

-

Cell Lysis Buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Anti-Mcl-1 (e.g., Cell Signaling Technology #4572 or #94296, Proteintech 16225-1-AP).[1][2][9] The recommended dilution is typically 1:1000.[1]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation:

-

Prepare cell lysates and determine protein concentration.

-

Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.

-

-

SDS-PAGE and Transfer:

-

Load samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Transfer the separated proteins to a membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Mcl-1 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Cell Viability (MTT) Assay for Mcl-1 Inhibition

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an Mcl-1 inhibitor.[10]

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Mcl-1 inhibitor of interest

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with a range of concentrations of the Mcl-1 inhibitor and a vehicle control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C. Living cells will convert the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Conclusion

The Mcl-1 signaling pathway is a tightly regulated and critical node in the control of apoptosis. Its dysregulation is a hallmark of many cancers, making it a compelling therapeutic target. This guide has provided a detailed overview of the core pathway, quantitative interaction data, and robust experimental protocols to facilitate further research and drug development efforts aimed at modulating Mcl-1 activity for therapeutic benefit. A thorough understanding of the complexities of Mcl-1 regulation and its interactions is paramount for the successful clinical translation of Mcl-1-targeted therapies.

References

- 1. Mcl-1 Antibody | Cell Signaling Technology [cellsignal.com]

- 2. Mcl-1 (D2W9E) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 3. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential Regulation of Bax and Bak by Anti-apoptotic Bcl-2 Family Proteins Bcl-B and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. Ki Summary [bindingdb.org]

- 9. MCL1 antibody (16225-1-AP) | Proteintech [ptglab.com]

- 10. MTT (Assay protocol [protocols.io]

The Dawn of Mcl-1 Inhibition: A Technical Guide to the Initial Studies and Discovery of Potent and Selective Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the foundational studies and discovery of early, potent, and selective small-molecule inhibitors of Myeloid Cell Leukemia 1 (Mcl-1), a pivotal anti-apoptotic protein and a high-priority target in oncology. This guide will delve into the core scientific principles, experimental methodologies, and critical data that have paved the way for the clinical development of Mcl-1 inhibitors, with a particular focus on a representative compound, herein referred to as Compound 26, to illustrate the discovery process.

Introduction: The Rationale for Targeting Mcl-1

Myeloid cell leukemia 1 (Mcl-1) is a key regulatory protein in the intrinsic apoptosis pathway.[1] As a member of the B-cell lymphoma 2 (Bcl-2) family of proteins, its primary function is to promote cell survival by sequestering pro-apoptotic proteins like Bak and Bax, thereby preventing them from initiating programmed cell death.[2] The overexpression of Mcl-1 is a common feature in a wide array of human cancers, including both hematologic malignancies and solid tumors, and is frequently associated with high tumor grade, poor prognosis, and resistance to conventional cancer therapies.[3][4] This dependency of cancer cells on Mcl-1 for their survival makes it a compelling therapeutic target. The development of small-molecule inhibitors that can specifically bind to Mcl-1 and disrupt its interaction with pro-apoptotic partners has been a major focus of cancer drug discovery.[2]

The Discovery Engine: Structure-Guided Design

The initial discovery of potent Mcl-1 inhibitors, such as Compound 26, was largely driven by a structure-guided design approach.[1] This strategy involves leveraging the three-dimensional structural information of the target protein to design molecules that can bind with high affinity and selectivity. The process typically begins with the identification of initial "hit" compounds through methods like fragment-based screening or high-throughput screening.[5] These initial hits, which often have modest potency, are then optimized through iterative cycles of chemical synthesis and biological testing, guided by co-crystal structures of the inhibitors bound to the Mcl-1 protein.

Figure 1: Structure-Guided Drug Discovery Workflow for Mcl-1 Inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data for representative Mcl-1 inhibitors from initial studies.

| Compound | Mcl-1 Binding Affinity (Ki) | Bcl-2 Binding Affinity (Ki) | Bcl-xL Binding Affinity (Ki) | Assay Method |

| Compound 26 | Sub-nanomolar | 1.8 µM | 36 µM | Fluorescence Polarization Assay (FPA) |

| AZD5991 | 0.13 nM | >10,000 nM | >10,000 nM | Not Specified |

| A-1210477 | 0.45 nM | >1,000 nM | >1,000 nM | Not Specified |

Table 1: In Vitro Binding Affinity and Selectivity of Early Mcl-1 Inhibitors.[1][3]

| Compound | Cell Line | Growth Inhibition (GI50) | Caspase 3/7 Activation (EC50) |

| Compound 26 | NCI-H929 (Multiple Myeloma) | Not Specified | Good correlation with Mcl-1:Bim disruption |

| Compound 26 | A427 (Non-Small Cell Lung Cancer) | 90 nM | Correlated with GI50 |

| Mcl-1-IN-17 | H929 | 39 nM | Not Specified |

| Mcl-1-IN-17 | A427 | 105 nM | Not Specified |

Table 2: Cellular Activity of Mcl-1 Inhibitors in Mcl-1 Dependent Cancer Cell Lines.[1][3]

Experimental Protocols

Fluorescence Polarization Assay (FPA) for Binding Affinity

This assay is a common method to determine the binding affinity of an inhibitor to its target protein.

-

Reagents:

-

Recombinant human Mcl-1, Bcl-2, and Bcl-xL proteins.

-

Fluorescently labeled BH3 peptide (e.g., from Bim or Bid).

-

Test inhibitor (e.g., Compound 26).

-

Assay buffer.

-

-

Procedure:

-

A fixed concentration of the fluorescently labeled BH3 peptide is incubated with a fixed concentration of the target protein (Mcl-1, Bcl-2, or Bcl-xL) in the assay buffer.

-

The test inhibitor is added in a serial dilution to compete with the BH3 peptide for binding to the protein.

-

The fluorescence polarization of the solution is measured. When the fluorescent peptide is bound to the larger protein, it tumbles slower, resulting in a high polarization value. When displaced by the inhibitor, the free peptide tumbles faster, leading to a low polarization value.

-

The IC50 value (the concentration of inhibitor that displaces 50% of the bound peptide) is determined from the dose-response curve.

-

The IC50 is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

-

Cell-Based Growth Inhibition Assay

This assay measures the effect of the inhibitor on the proliferation of cancer cells.

-

Materials:

-

Mcl-1 dependent cancer cell lines (e.g., NCI-H929, A427).

-

Cell culture medium and supplements.

-

Test inhibitor.

-

Cell viability reagent (e.g., CellTiter-Glo®).

-

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The test inhibitor is added in a serial dilution to the wells.

-

The plates are incubated for a specified period (e.g., 72 hours).

-

The cell viability reagent is added to each well, and the luminescence (which is proportional to the amount of ATP and thus the number of viable cells) is measured using a plate reader.

-

The GI50 value (the concentration of inhibitor that causes 50% reduction in cell growth) is calculated from the dose-response curve.

-

Caspase 3/7 Activation Assay

This assay determines if the inhibitor induces apoptosis by measuring the activity of executioner caspases.

-

Materials:

-

Cancer cell lines.

-

Test inhibitor.

-

Caspase-Glo® 3/7 Assay reagent.

-

-

Procedure:

-

Cells are treated with the test inhibitor at various concentrations for a defined period.

-

The Caspase-Glo® 3/7 reagent, which contains a luminogenic caspase-3/7 substrate, is added to the cells.

-

If caspases 3 and 7 are active, they cleave the substrate, resulting in a luminescent signal.

-

The luminescence is measured, and the EC50 value (the concentration of inhibitor that produces 50% of the maximal caspase activation) is determined.

-

Signaling Pathway and Mechanism of Action

Mcl-1 inhibitors exert their anti-cancer effects by restoring the natural process of apoptosis. By binding to the BH3-binding groove of Mcl-1, they prevent Mcl-1 from sequestering pro-apoptotic proteins like Bim, Bak, and Bax. This leads to the activation of Bak and Bax, which then oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and leading to programmed cell death.

Figure 2: Mechanism of Action of Mcl-1 Inhibitors in Inducing Apoptosis.

In Vivo Efficacy: From Bench to Preclinical Models

A critical step in the initial studies of Mcl-1 inhibitors is the evaluation of their efficacy in in vivo models. Xenograft studies, where human cancer cells are implanted into immunocompromised mice, are commonly used.

Figure 3: General Experimental Workflow for a Xenograft Efficacy Study.

In studies with Compound 26, intravenous administration in a multiple myeloma (NCI-H929) xenograft model resulted in tumor regression.[1] Furthermore, in a non-small cell lung cancer (A427) xenograft model, Compound 26 demonstrated enhanced anti-tumor activity when used in combination with standard-of-care chemotherapeutic agents like docetaxel.[1] These initial in vivo studies provided crucial proof-of-concept for the therapeutic potential of Mcl-1 inhibition.

Conclusion and Future Directions

The initial studies and discovery of potent and selective Mcl-1 inhibitors, exemplified by compounds like Compound 26 and AZD5991, have marked a significant advancement in the field of targeted cancer therapy. The systematic application of structure-guided design, coupled with a robust suite of in vitro and in vivo assays, has been instrumental in identifying clinical candidates. The data from these early investigations have not only validated Mcl-1 as a critical cancer target but have also laid the groundwork for ongoing clinical trials. Future research will continue to focus on developing next-generation Mcl-1 inhibitors with improved pharmacological properties, exploring novel combination therapies, and identifying predictive biomarkers to guide patient selection and optimize clinical outcomes.

References

- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Mcl1-IN-1: A Technical Guide to its Impact on Mitochondrial Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a hallmark of numerous human cancers and is frequently associated with resistance to conventional chemotherapies. Mcl-1 exerts its anti-apoptotic function primarily at the mitochondrial outer membrane, where it sequesters pro-apoptotic proteins such as Bak and Bax, thereby preventing their activation and the subsequent cascade of events leading to programmed cell death. Mcl1-IN-1 is a potent and selective small molecule inhibitor of Mcl-1, designed to disrupt this critical survival mechanism in cancer cells. This document provides an in-depth technical overview of the mechanism of action of Mcl-1 inhibitors like this compound, their impact on mitochondrial apoptosis, and detailed experimental protocols for their evaluation.

Core Mechanism of Action

Mcl-1 inhibitors, including this compound, function as BH3 mimetics. They are designed to fit into the BH3-binding groove of the Mcl-1 protein with high affinity and specificity.[1] This competitive binding displaces pro-apoptotic BH3-only proteins (e.g., Bim, Puma, Noxa) and the effector proteins Bak and Bax, which are normally sequestered by Mcl-1.[1][2] The release of Bak and Bax from Mcl-1's inhibitory grasp allows them to oligomerize at the outer mitochondrial membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP).[3] This critical event triggers the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, ultimately leading to the activation of caspases and the execution of the apoptotic program.[3]

Quantitative Data on Mcl-1 Inhibitors

| Inhibitor | Target | IC50 | Ki | Cell Line(s) | Reference |

| S63845 | Mcl-1 | 23 - 78 nM | < 1.0 nM | SCLC cell lines | [4] |

| AMG-176 | Mcl-1 | ~5 nM (in some MM cell lines) | Not Reported | Multiple Myeloma (MM) cell lines | [5] |

| AZD5991 | Mcl-1 | Not Reported | < 1.0 nM | Hematological cancer cell lines | [2] |

Signaling Pathways

The regulation of Mcl-1 expression and stability is complex, involving multiple signaling pathways. The efficacy of Mcl-1 inhibitors can be influenced by the status of these pathways within cancer cells.

Figure 1: Mcl-1 Regulatory Signaling Pathways. This diagram illustrates the key signaling pathways that converge on Mcl-1 to regulate its stability and anti-apoptotic function. Pro-survival signals often activate the PI3K/Akt and MEK/ERK pathways, which can lead to the stabilization of Mcl-1. Conversely, stress-activated pathways involving JNK and GSK3β promote Mcl-1 phosphorylation and subsequent proteasomal degradation.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of Mcl-1 inhibitors on mitochondrial apoptosis.

Cell Viability Assay

This assay determines the concentration-dependent effect of the inhibitor on cell proliferation and survival.

-

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound or other Mcl-1 inhibitor

-

96-well plates

-

Resazurin-based reagent (e.g., CellTiter-Blue) or MTT reagent

-

Plate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the Mcl-1 inhibitor in complete culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only control.

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add the viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development.

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

-

Western Blot Analysis of Apoptotic Markers

This method is used to detect changes in the expression and cleavage of key apoptotic proteins.

-

Materials:

-

Treated and untreated cell pellets

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Mcl-1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bax, anti-Bak, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Lyse cell pellets in RIPA buffer and determine protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.

-

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay measures the disruption of the mitochondrial membrane potential, an early event in apoptosis.

-

Materials:

-

Treated and untreated cells

-

Fluorescent dye such as JC-1 or TMRE

-

Flow cytometer or fluorescence microscope

-

FCCP or CCCP (as a positive control for depolarization)

-

-

Protocol (using JC-1 and flow cytometry):

-

Treat cells with the Mcl-1 inhibitor for the desired time. Include a vehicle control and a positive control treated with FCCP or CCCP.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in a medium containing the JC-1 dye and incubate at 37°C in the dark for 15-30 minutes.[6]

-

Wash the cells to remove excess dye.

-

Analyze the cells by flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[6]

-

Quantify the shift from red to green fluorescence as an indicator of mitochondrial membrane depolarization.

-

Cytochrome c Release Assay

This assay directly measures the translocation of cytochrome c from the mitochondria to the cytosol.

-

Materials:

-

Treated and untreated cells

-

Mitochondria/cytosol fractionation kit

-

Western blot supplies (as described above)

-

Primary antibody against cytochrome c and a mitochondrial marker (e.g., COX IV)

-

-

Protocol:

-

Treat and harvest cells as in the previous protocols.

-

Perform subcellular fractionation using a commercial kit to separate the cytosolic and mitochondrial fractions.

-

Determine the protein concentration of each fraction.

-

Perform Western blot analysis on both the cytosolic and mitochondrial fractions.

-

Probe the membranes with antibodies against cytochrome c and a mitochondrial loading control (e.g., COX IV).

-

An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates its release, a key step in apoptosis.

-

Visualizing the Impact of this compound on Mitochondrial Apoptosis

Figure 2: this compound Experimental Workflow. This diagram outlines the sequential events initiated by this compound that lead to mitochondrial apoptosis. The inhibitor binds to Mcl-1, leading to the release of pro-apoptotic proteins, which then triggers the downstream apoptotic cascade.

Conclusion

Mcl-1 is a validated and high-priority target in oncology. Potent and selective inhibitors like this compound offer a promising therapeutic strategy to overcome apoptosis resistance in Mcl-1-dependent cancers. A thorough understanding of their mechanism of action and the application of robust experimental protocols are essential for the successful preclinical and clinical development of this class of drugs. The methodologies and conceptual frameworks presented in this guide are intended to support researchers in their efforts to investigate and harness the therapeutic potential of Mcl-1 inhibition.

References

- 1. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]

- 2. Pharmacologic targeting of Mcl-1 induces mitochondrial dysfunction and apoptosis in B-cell lymphoma cells in a TP53- and BAX-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. media.cellsignal.com [media.cellsignal.com]

Mcl-1 as a Therapeutic Target in Oncology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, has emerged as a high-priority target in oncology. Its overexpression is a common feature in a wide range of human cancers, contributing to tumor initiation, progression, and resistance to conventional therapies.[1][2] Mcl-1 sequesters pro-apoptotic proteins, thereby preventing the induction of programmed cell death.[3][4] The development of small molecule inhibitors that directly target Mcl-1 has shown significant promise in preclinical models and early-phase clinical trials, offering a new therapeutic avenue for cancers dependent on this survival protein.[5][6] This technical guide provides a comprehensive overview of Mcl-1 biology, its role in cancer, the development of Mcl-1 inhibitors, and the experimental methodologies used to study this critical therapeutic target.

The Role of Mcl-1 in Apoptosis and Cancer

Mcl-1 is a critical regulator of the intrinsic, or mitochondrial, pathway of apoptosis.[7] It exerts its pro-survival function by binding to and neutralizing the pro-apoptotic "effector" proteins BAX and BAK, as well as the "BH3-only" proteins BIM, PUMA, and NOXA.[3][8] This sequestration prevents the oligomerization of BAX and BAK at the outer mitochondrial membrane, a pivotal event that leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[9]

In numerous malignancies, including hematologic cancers like multiple myeloma (MM) and acute myeloid leukemia (AML), as well as solid tumors, the gene encoding Mcl-1 is frequently amplified, leading to protein overexpression.[10][11] This elevated Mcl-1 level allows cancer cells to evade apoptosis, a hallmark of cancer, and contributes to resistance against a variety of anti-cancer agents, including conventional chemotherapy and other targeted therapies like the Bcl-2 inhibitor venetoclax.[9][12]

Mcl-1 Signaling Pathways

The expression and activity of Mcl-1 are tightly regulated by a complex network of signaling pathways at the transcriptional, translational, and post-translational levels.

Mcl-1 Inhibitors: Mechanism of Action and Development

The development of potent and selective small-molecule inhibitors of Mcl-1 has been a significant focus of cancer drug discovery. These inhibitors, often referred to as BH3 mimetics, are designed to bind with high affinity to the BH3-binding groove of Mcl-1, thereby displacing pro-apoptotic proteins.[5] This disruption of the Mcl-1/pro-apoptotic protein interaction liberates BAX and BAK, leading to their activation, MOMP, and subsequent apoptosis.[5]

Key Mcl-1 Inhibitors in Development

Several Mcl-1 inhibitors have advanced into clinical development. The table below summarizes key preclinical data for some of these compounds.

| Inhibitor | Target | Ki (nM) for Mcl-1 | IC50 (nM) in H929 (MM) | IC50 (nM) in MOLM-13 (AML) |

| S63845 | Mcl-1 | <1 | ~10-100 | ~4-233[11] |

| AZD5991 | Mcl-1 | 0.2[13] | Potent activity | Potent activity |

| AMG-176 | Mcl-1 | 0.06[14] | Potent activity | Potent activity |

| UMI-77 | Mcl-1 | 490 | - | - |

Clinical Development of Mcl-1 Inhibitors

Early-phase clinical trials have demonstrated the potential of Mcl-1 inhibitors, particularly in hematologic malignancies. However, challenges such as on-target cardiotoxicity have been observed, as Mcl-1 is also crucial for the survival of cardiomyocytes.[10]

A phase 1 study of AZD5991 in patients with relapsed/refractory hematologic malignancies showed some clinical activity, particularly in patients with myelodysplastic syndromes (MDS).[4][12] However, the study was terminated due to a high incidence of asymptomatic troponin elevation, a marker of cardiac injury.[4][10]

| Clinical Trial Data: AZD5991 Phase 1 Study | |

| Patient Population | Relapsed/Refractory Hematologic Malignancies |

| Number of Patients (Monotherapy) | 61[12] |

| Number of Patients (Combination with Venetoclax) | 17[12] |

| Most Common Adverse Events (≥30%) | Diarrhea (59.0%), Nausea (55.1%), Vomiting (47.4%)[12] |

| Dose-Limiting Toxicities | 5 patients[12] |

| Objective Responses (MDS) | 3 patients (1 marrow CR, 1 PR, 1 marrow CR with venetoclax)[12] |

| Key Safety Finding | Asymptomatic elevations of troponin I or T in 10.3% of patients[4] |

Experimental Protocols for Studying Mcl-1

A variety of experimental techniques are employed to investigate Mcl-1 function and the efficacy of its inhibitors.

BH3 Profiling to Determine Mcl-1 Dependency

BH3 profiling is a functional assay that measures the mitochondrial apoptotic priming of a cell, revealing its dependence on specific anti-apoptotic Bcl-2 family members for survival.[8][15]

Methodology:

-

Cell Permeabilization: Cells are permeabilized with a mild detergent like digitonin to allow the entry of synthetic BH3 peptides.[15]

-

Peptide Treatment: The permeabilized cells are exposed to a panel of BH3 peptides derived from different BH3-only proteins (e.g., BIM, PUMA, BAD, NOXA). The NOXA BH3 peptide specifically antagonizes Mcl-1.[16]

-

Mitochondrial Depolarization Measurement: The extent of mitochondrial outer membrane permeabilization is assessed by measuring the release of cytochrome c or the loss of mitochondrial membrane potential using fluorescent dyes like JC-1.[15]

-

Data Analysis: Increased mitochondrial depolarization upon treatment with the NOXA peptide indicates a strong dependence on Mcl-1 for survival.

Immunoprecipitation and Western Blotting to Assess Protein-Protein Interactions

Immunoprecipitation (IP) followed by Western blotting is a standard technique to investigate the interaction between Mcl-1 and its binding partners.[9][17]

Methodology:

-

Cell Lysis: Cells are lysed in a buffer that preserves protein-protein interactions.[18]

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific for Mcl-1, which is coupled to agarose or magnetic beads. This captures Mcl-1 and any interacting proteins.[18]

-

Washing: The beads are washed to remove non-specifically bound proteins.[18]

-

Elution: The Mcl-1 protein complexes are eluted from the beads.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against potential interacting partners (e.g., BIM, BAK).[18]

In Vivo Ubiquitination Assay

This assay is used to study the post-translational modification of Mcl-1 by ubiquitination, a key process regulating its stability.[19]

Methodology:

-

Transfection: Cells are co-transfected with plasmids expressing tagged versions of Mcl-1 (e.g., FLAG-Mcl-1) and ubiquitin (e.g., HA-ubiquitin).[20]

-

Proteasome Inhibition: Cells are treated with a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins.[20]

-

Cell Lysis and Immunoprecipitation: Cells are lysed under denaturing conditions to disrupt non-covalent protein interactions. The tagged Mcl-1 is then immunoprecipitated.[21]

-

Western Blotting: The immunoprecipitated Mcl-1 is analyzed by Western blotting using an antibody against the ubiquitin tag (e.g., anti-HA) to detect polyubiquitinated Mcl-1 species.

Resistance Mechanisms and Combination Strategies

Inherent and acquired resistance to Mcl-1 inhibitors can limit their clinical efficacy. A primary mechanism of resistance is the upregulation of other anti-apoptotic Bcl-2 family members, such as Bcl-xL or Bcl-2.[3] This highlights the potential for combination therapies. Preclinical studies have shown synergistic effects when Mcl-1 inhibitors are combined with Bcl-2 inhibitors (e.g., venetoclax) or other anti-cancer agents.[1][3]

Future Directions

The development of Mcl-1 inhibitors represents a significant advancement in targeted cancer therapy. Future research will focus on:

-

Developing second-generation inhibitors with improved safety profiles , particularly reduced cardiotoxicity.

-

Identifying predictive biomarkers to select patients most likely to respond to Mcl-1 inhibition.

-

Optimizing combination strategies to overcome resistance and enhance therapeutic efficacy.

Conclusion

Mcl-1 is a validated and compelling therapeutic target in a broad range of cancers. While the development of Mcl-1 inhibitors has faced challenges, ongoing research into their mechanism of action, resistance pathways, and optimal clinical application holds great promise for improving outcomes for cancer patients. This guide provides a foundational understanding of the key technical aspects of targeting Mcl-1, from fundamental biology to clinical development and the experimental methodologies that underpin this exciting field of oncology research.

References

- 1. ascopubs.org [ascopubs.org]

- 2. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma | Haematologica [haematologica.org]

- 3. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Global MCL1 Inhibitor Drug Clinical Trials & Commercialization Analysis Report 2023: Insight by Company, Indication, Phase and Innovation and Development Trends By Different Cancers [prnewswire.com]

- 8. content.sph.harvard.edu [content.sph.harvard.edu]

- 9. A novel Mcl-1 inhibitor synergizes with venetoclax to induce apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. labs.dana-farber.org [labs.dana-farber.org]

- 17. Frontiers | MCL-1 Inhibition Overcomes Anti-apoptotic Adaptation to Targeted Therapies in B-Cell Precursor Acute Lymphoblastic Leukemia [frontiersin.org]

- 18. ulab360.com [ulab360.com]

- 19. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ubiquitin-Independent Degradation of Antiapoptotic MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

A Technical Guide to Foundational Research on Mcl-1 Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its primary role is to promote cell survival by inhibiting the intrinsic pathway of apoptosis.[1][2] Overexpression of Mcl-1 is a common feature in a wide range of human cancers, contributing significantly to tumorigenesis and resistance to various chemotherapeutic agents.[3][4][5] Consequently, Mcl-1 has emerged as a high-priority target for cancer therapy.

This guide provides an in-depth overview of the core molecular interactions of Mcl-1, detailing its binding partners, regulatory signaling pathways, and the experimental methodologies used to investigate these interactions.

Mcl-1 Structure and Interaction Domains

Mcl-1 is a unique member of the Bcl-2 family, distinguished by its large N-terminal region which contains PEST sequences that signal for protein degradation.[6] The core of its function resides in its C-terminal domain, which folds into a globular structure featuring a hydrophobic surface groove. This groove, formed by the Bcl-2 Homology (BH) domains BH1, BH2, and BH3, is the critical site for protein-protein interactions.[1][7] It functions by sequestering the BH3 domains of pro-apoptotic proteins, thereby preventing them from initiating cell death.[7][8]

Key Mcl-1 Protein Interactions

Mcl-1's function is dictated by a complex network of interactions with both pro-apoptotic and regulatory proteins.

-

Pro-Apoptotic Effector Proteins: Mcl-1 directly binds to and neutralizes the pro-apoptotic effector proteins BAK and BAX.[1][4][8] By sequestering these proteins, Mcl-1 prevents their oligomerization at the mitochondrial outer membrane, a crucial step for initiating apoptosis.[1] Mcl-1 also interacts with BOK, another pro-apoptotic effector.[1]

-

BH3-Only Proteins: These proteins act as sensors of cellular stress and initiators of apoptosis. They function either by directly activating BAX/BAK or by neutralizing anti-apoptotic proteins like Mcl-1. Mcl-1 binds to a range of BH3-only proteins, with a particularly high affinity for NOXA.[1] It also associates with BIM and PUMA.[1][9] The binding of these BH3-only proteins displaces BAK and BAX from the Mcl-1 binding groove, freeing them to trigger apoptosis.[1][8]

-

Ubiquitination and Deubiquitination Machinery: The stability and rapid turnover of Mcl-1 are tightly controlled by ubiquitination.

-

E3 Ubiquitin Ligases: MULE (also known as ARF-BP1) is a key E3 ligase that contains its own BH3 domain, allowing it to bind to Mcl-1's hydrophobic groove and target it for proteasomal degradation.[1][10] Other E3 ligases like FBW7 and MARCH5 also contribute to Mcl-1 turnover.[1][11]

-

Deubiquitinases (DUBs): The deubiquitinase USP9X counteracts the action of E3 ligases by removing ubiquitin chains from Mcl-1, thereby stabilizing the protein and promoting cell survival.[3][11][12]

-

-

Non-Apoptotic Interactions: Mcl-1's role extends beyond apoptosis. It is involved in mitochondrial homeostasis through interactions with OPA1 and DRP1, and in the DNA damage response and cell cycle progression by interacting with proteins such as CHK1, PCNA, and p73.[1][11]

Signaling Pathways and Regulation

The function and stability of Mcl-1 are governed by multiple signaling pathways that integrate pro-survival and pro-apoptotic signals.

Mcl-1 protein levels are dynamically regulated through post-translational modifications, primarily phosphorylation, which flags the protein for ubiquitination and subsequent degradation by the proteasome. Pro-apoptotic stress signals can activate kinases like JNK and GSK3, which phosphorylate Mcl-1.[13] Conversely, pro-survival signals, often acting through the PI3K/AKT pathway, can inhibit GSK3, thus stabilizing Mcl-1.[13][14]

Quantitative Analysis of Mcl-1 Interactions

The development of small molecule inhibitors targeting the Mcl-1 BH3-binding groove is a major focus of cancer drug discovery.[5] The affinity of these interactions is a critical determinant of their biological activity.

Table 1: Binding Affinities of BH3-Only Proteins to Mcl-1

| Interacting Protein | Binding Affinity (Kd) | Notes |

| NOXA | High (Nanomolar range) | Binds with higher affinity to Mcl-1 compared to other anti-apoptotic proteins.[1] |

| BIM | Low Nanomolar | Binds indiscriminately to all anti-apoptotic Bcl-2 proteins.[8] |

| PUMA | Low Nanomolar | Binds indiscriminately to all anti-apoptotic Bcl-2 proteins.[8] |

| BID | Micromolar range | Significantly lower affinity for Mcl-1 compared to other family members.[1][8] |

Table 2: Binding Affinities of Selected Small Molecule Mcl-1 Inhibitors

| Inhibitor | Binding Affinity | Assay Type |

| S63845 | Kd = 0.19 nM | Surface Plasmon Resonance |

| A-1210477 | Ki = 0.454 nM | Homogeneous Time-Resolved Fluorescence |

| AMG-176 | Potent; specific values vary by study | Various biochemical assays |

| AZD5991 | Potent; specific values vary by study | Various biochemical assays |

Data compiled from references[12][15].

Detailed Experimental Protocols

Investigating Mcl-1 protein-protein interactions requires robust biochemical and biophysical techniques. Co-immunoprecipitation is used to identify binding partners in a cellular context, while Surface Plasmon Resonance provides quantitative kinetic data on direct interactions.

This protocol outlines the steps to determine if a protein of interest (Protein X) interacts with Mcl-1 within a cell lysate.

Protocol Steps:

-

Cell Lysate Preparation:

-

Harvest cultured cells expressing the proteins of interest.

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice using a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.[16]

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (total cell lysate). Determine protein concentration using a Bradford or BCA assay.

-

-

Pre-Clearing:

-

To a defined amount of protein lysate (e.g., 500-1000 µg), add Protein A/G agarose or magnetic beads.

-

Incubate for 1-2 hours at 4°C on a rotator to reduce non-specific binding.

-

Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.

-

-

Immunoprecipitation:

-

Add a primary antibody specific to Mcl-1 to the pre-cleared lysate. As a negative control, use an isotype-matched IgG antibody in a parallel sample.

-

Incubate overnight at 4°C with gentle rotation to form antibody-antigen complexes.

-

-

Immune Complex Capture:

-

Add fresh Protein A/G beads to the lysate-antibody mixture.

-

Incubate for 2-4 hours at 4°C with rotation to allow the beads to bind the antibody-antigen complexes.[16]

-

-

Washing:

-

Pellet the beads by gentle centrifugation.

-

Discard the supernatant and wash the beads 3-5 times with ice-cold Co-IP lysis buffer. This step is critical to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the captured proteins from the beads by resuspending them in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes. Alternatively, use a low-pH elution buffer (e.g., 0.1 M glycine, pH 2.5) and neutralize immediately.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Perform a Western blot analysis, probing with primary antibodies against both Mcl-1 (to confirm successful immunoprecipitation) and the suspected interacting protein (Protein X).

-

This protocol describes how to measure the binding kinetics (ka, kd) and affinity (KD) between purified recombinant Mcl-1 and an interacting partner (e.g., a BH3 peptide or small molecule inhibitor).

Protocol Steps:

-

Ligand Immobilization:

-

Select a sensor chip appropriate for the ligand (e.g., a CM5 chip for amine coupling).

-

Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the purified Mcl-1 protein (ligand) in a low-ionic-strength buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will be covalently coupled via its primary amine groups.

-

Deactivate any remaining active esters on the surface by injecting ethanolamine. A reference flow cell should be prepared similarly but without the Mcl-1 protein to allow for background signal subtraction.

-

-

Binding Analysis (Association/Dissociation Cycles):

-

Prepare a series of dilutions of the analyte (e.g., BH3 peptide or small molecule inhibitor) in a suitable running buffer (e.g., HBS-EP+).

-

For each concentration, perform a binding cycle:

-

Association: Inject the analyte at a constant flow rate over both the Mcl-1 and reference flow cells for a defined period. The binding of the analyte to the immobilized Mcl-1 causes a change in the refractive index at the surface, which is measured in real-time as an increase in Response Units (RU).[17][18]

-

Dissociation: Switch the flow back to running buffer only and monitor the decrease in RU as the analyte dissociates from Mcl-1.

-

-

-

Regeneration:

-

After each binding cycle, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) to strip all bound analyte from the Mcl-1 surface, preparing it for the next cycle. The regeneration conditions must be optimized to ensure complete removal of the analyte without denaturing the immobilized Mcl-1.

-

-

Data Analysis:

-

Subtract the signal from the reference flow cell from the Mcl-1 flow cell signal to correct for bulk refractive index changes and non-specific binding.

-

The resulting sensorgrams (plots of RU vs. time) for each analyte concentration are then globally fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software.

-

This fitting process yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

References

- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Interdiction at a protein-protein interface: MCL-1 inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scitechnol.com [scitechnol.com]

- 7. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]

- 8. dovepress.com [dovepress.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pnas.org [pnas.org]

- 11. Targeting MCL-1 triggers DNA damage and an anti-proliferative response independent from apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]

- 15. Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assaygenie.com [assaygenie.com]

- 17. path.ox.ac.uk [path.ox.ac.uk]

- 18. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Mcl1-IN-1 Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mcl-1 (Myeloid cell leukemia 1) is a critical anti-apoptotic protein belonging to the Bcl-2 family.[1][2] Its overexpression is a common feature in various cancers, contributing to tumor survival and resistance to therapy.[1] Mcl1-IN-1 is a small molecule inhibitor that targets Mcl-1, thereby promoting apoptosis in cancer cells dependent on this protein for survival. These application notes provide detailed protocols for the handling, cell culture application, and assessment of the biological effects of this compound.

This compound: Properties and Handling

A summary of the key properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 435.86 g/mol | [2] |

| Solubility | ≥ 50 mg/mL in DMSO | [2] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [2] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [2] |

Stock Solution Preparation

To ensure the stability and efficacy of this compound, proper preparation and storage of stock solutions are crucial.

Protocol:

-

Equilibrate the vial of this compound powder to room temperature before opening.

-